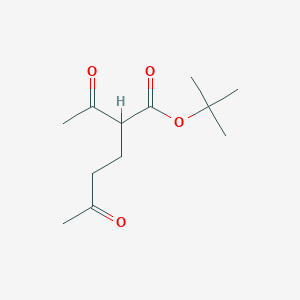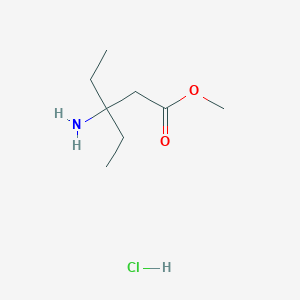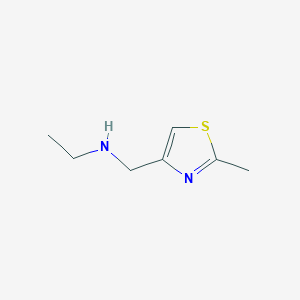
Arsine, pentyldibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, pentyldibromo- is an organoarsenic compound that belongs to the class of arsines. Arsines are compounds that contain arsenic bonded to hydrogen and/or carbon groups. This particular compound is characterized by the presence of two bromine atoms and a pentyl group attached to the arsenic atom. Arsine compounds are known for their toxicity and have various applications in different fields, including the semiconductor industry and chemical synthesis.
Vorbereitungsmethoden
The synthesis of arsine, pentyldibromo- typically involves the reaction of pentylmagnesium bromide with arsenic trichloride, followed by the addition of bromine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be summarized as follows:
- Synthesis of Pentylmagnesium Bromide:
- React pentyl bromide with magnesium in dry ether to form pentylmagnesium bromide.
- ( \text{C}5\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgBr} )
- Reaction with Arsenic Trichloride:
- Add arsenic trichloride to the pentylmagnesium bromide solution.
- ( 3\text{C}5\text{H}{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}5\text{H}{11})_3\text{As} + 3\text{MgBrCl} )
- Bromination:
- Introduce bromine to the reaction mixture to obtain arsine, pentyldibromo-.
- ( (\text{C}5\text{H}{11})_3\text{As} + 2\text{Br}_2 \rightarrow (\text{C}5\text{H}{11})\text{AsBr}_2 )
Analyse Chemischer Reaktionen
Arsine, pentyldibromo- undergoes various chemical reactions, including:
- Oxidation:
- Oxidation of arsine compounds can lead to the formation of arsenic oxides.
- Common oxidizing agents include hydrogen peroxide and nitric acid.
- Reduction:
- Reduction reactions can convert arsine compounds to their corresponding arsenic hydrides.
- Reducing agents such as lithium aluminum hydride are commonly used.
- Substitution:
- Substitution reactions involve the replacement of bromine atoms with other functional groups.
- Nucleophiles such as amines or thiols can be used for substitution.
Wissenschaftliche Forschungsanwendungen
Arsine, pentyldibromo- has several scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of other organoarsenic compounds.
- Employed in the study of reaction mechanisms involving arsenic compounds.
- Biology:
- Investigated for its potential biological activity and toxicity.
- Used in studies related to arsenic metabolism and detoxification.
- Medicine:
- Explored for its potential use in chemotherapy due to its cytotoxic properties.
- Studied for its effects on cellular pathways and molecular targets.
- Industry:
- Utilized in the semiconductor industry for the deposition of thin films.
- Applied in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of arsine, pentyldibromo- involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress, inhibition of enzyme activity, and damage to cellular structures. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Vergleich Mit ähnlichen Verbindungen
Arsine, pentyldibromo- can be compared with other similar compounds, such as:
- Arsine (AsH3):
- A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
- Triphenylarsine (As(C6H5)3):
- An organoarsenic compound with three phenyl groups, used in organic synthesis.
- Arsenic Trichloride (AsCl3):
- A precursor in the synthesis of various arsenic compounds, including arsine derivatives.
The uniqueness of arsine, pentyldibromo- lies in its specific structure, which includes both a pentyl group and two bromine atoms, giving it distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
64047-02-5 |
|---|---|
Molekularformel |
C5H11AsBr2 |
Molekulargewicht |
305.87 g/mol |
IUPAC-Name |
dibromo(pentyl)arsane |
InChI |
InChI=1S/C5H11AsBr2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
InChI-Schlüssel |
ICLZLPLEXRQCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[As](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
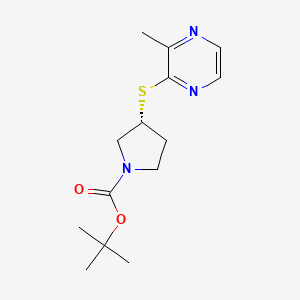
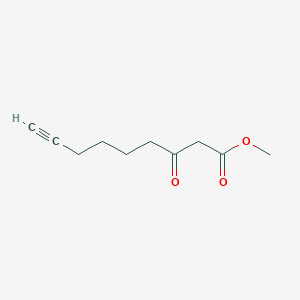
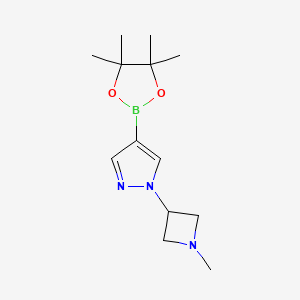

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
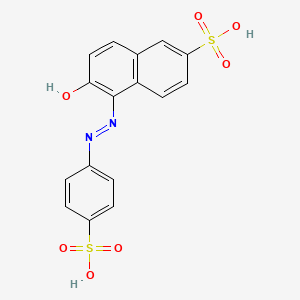

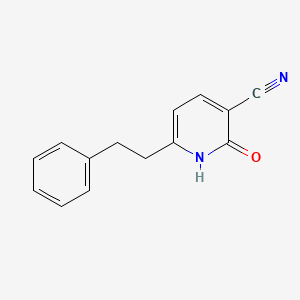
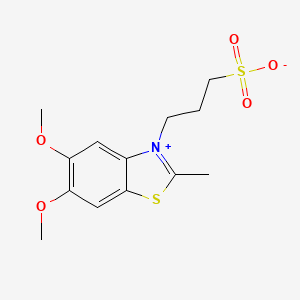
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
